Arsine, dichloro(2-chloro-1-pentenyl)-
Description
Historical Context and Evolution of Organoarsenic(III) Chemistry
The history of organoarsenic chemistry dates back over two centuries, marking some of the earliest explorations into organometallic compounds. lookchem.com
1760: The first organoarsenic compound, cacodyl (tetramethyldiarsine), was synthesized by French chemist Louis Claude Cadet de Gassicourt. beilstein-journals.org This foul-smelling liquid was produced by heating arsenic oxide with potassium acetate. lookchem.com
1843: Robert Wilhelm Bunsen established the composition of cacodyl, despite its poisonous and flammable nature. lookchem.com
Early 20th Century: Paul Ehrlich pioneered the medicinal use of organoarsenic compounds, leading to the development of Salvarsan in 1910. orgsyn.org This "magic bullet" was the first effective treatment for syphilis and earned Ehrlich a Nobel Prize. beilstein-journals.orgorgsyn.org
World War I: The dark side of organoarsenic chemistry emerged with the development of chemical warfare agents. beilstein-journals.org Compounds with arsenic-chlorine bonds, such as Lewisite (dichloro(2-chlorovinyl)arsine), were produced for their vesicant (blistering) properties. beilstein-journals.orgresearchgate.net
The evolution of organoarsenic(III) chemistry has been driven by the unique properties conferred by the arsenic atom, including its ability to form stable bonds with carbon and its various oxidation states. lookchem.com
Significance of Vinyl Arsines in Modern Organoarsenic Research
Vinyl arsines, characterized by the presence of an arsenic atom attached to a carbon-carbon double bond, are a significant subclass of organoarsenic compounds. Their importance stems from their reactivity and potential applications in synthesis and materials science.
The most infamous vinyl arsine is Lewisite , or dichloro(2-chlorovinyl)arsine. researchgate.net Its study has provided a deep understanding of the toxicology and reactivity of this class of compounds. Research into vinyl arsines continues to be relevant for several reasons:
Synthetic Intermediates: The vinyl group can participate in various chemical reactions, making vinyl arsines potential building blocks for more complex molecules.
Ligand Development: Similar to other arsines, vinyl arsines can act as ligands in coordination chemistry, binding to metal centers to form catalysts or functional materials.
Toxicological Studies: Understanding the mechanisms of action of toxic vinyl arsines is crucial for developing antidotes and for environmental remediation. nih.gov
While specific research on dichloro(2-chloro-1-pentenyl)arsine is limited, its structure suggests it would share some of the chemical properties and potential research interest of other halogenated vinyl arsines. The longer pentenyl chain, compared to the vinyl group in Lewisite, could influence its physical and biological properties.
Overview of Key Academic Research Areas for Halogenated Organoarsenicals
Halogenated organoarsenicals, a category that includes dichloro(2-chloro-1-pentenyl)arsine, are a focus of several key research areas:
Environmental Science: Research focuses on the detection, fate, and transport of these compounds in the environment. Given their potential toxicity, understanding their persistence and transformation is critical.
Toxicology and Mechanistic Studies: A significant area of research involves elucidating the mechanisms by which halogenated organoarsenicals exert their toxic effects on biological systems. This includes their interaction with proteins and DNA.
Development of Novel Synthetic Methodologies: Chemists are continually exploring new ways to synthesize organoarsenic compounds with greater efficiency and control over their structure.
Materials Science: The unique electronic properties of arsenic-containing compounds make them of interest in the development of new materials, including semiconductors and polymers.
The study of compounds like dichloro(2-chloro-1-pentenyl)arsine contributes to a deeper understanding of the structure-activity relationships within the broader class of halogenated organoarsenicals.
Data Tables of Analogous Compounds
Due to the limited availability of specific data for dichloro(2-chloro-1-pentenyl)arsine, the following tables provide information for structurally related and more extensively studied compounds. This data is intended to be representative of the class of halogenated organoarsenicals.
Table 1: Properties of Dichloro(2-chlorovinyl)arsine (Lewisite)
| Property | Value |
| CAS Number | 541-25-3 |
| Molecular Formula | C₂H₂AsCl₃ |
| Molecular Weight | 207.32 g/mol |
| Appearance | Colorless to brownish liquid |
| Odor | Geranium-like |
| Boiling Point | 190 °C (decomposes) |
| Density | 1.88 g/cm³ |
Source: PubChem
Table 2: Properties of Arsine, (2-chloroethyl)dichloro-
| Property | Value |
| CAS Number | 30077-45-3 |
| Molecular Formula | C₂H₄AsCl₃ |
| Molecular Weight | 209.33 g/mol |
| Boiling Point | 232.3°C at 760 mmHg |
| Flash Point | 104.5°C |
| Vapor Pressure | 0.0904mmHg at 25°C |
Source: LookChem lookchem.com
Structure
2D Structure
Properties
CAS No. |
64049-18-9 |
|---|---|
Molecular Formula |
C5H8AsCl3 |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
dichloro-[(Z)-2-chloropent-1-enyl]arsane |
InChI |
InChI=1S/C5H8AsCl3/c1-2-3-5(7)4-6(8)9/h4H,2-3H2,1H3/b5-4- |
InChI Key |
VNWVUYZIZNBWPL-PLNGDYQASA-N |
Isomeric SMILES |
CCC/C(=C/[As](Cl)Cl)/Cl |
Canonical SMILES |
CCCC(=C[As](Cl)Cl)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of Dichloro 2 Chloro 1 Pentenyl Arsine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Organoarsenic Systemsacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organoarsenic compounds. The presence of the arsenic atom, a heavy element, introduces unique effects on the NMR parameters of neighboring nuclei, providing valuable structural information. nih.gov
Elucidation of ¹H and ¹³C Chemical Shifts and Coupling Constantsacs.org
The proton (¹H) and carbon-13 (¹³C) NMR spectra of dichloro(2-chloro-1-pentenyl)arsine are predicted to exhibit distinct signals corresponding to the unique chemical environments of the nuclei in the molecule. The electronegativity of the chlorine atoms and the arsenic moiety, along with the electronic effects of the vinyl group, will significantly influence the chemical shifts (δ).
In the ¹H NMR spectrum, the vinylic proton is expected to appear downfield due to the combined deshielding effects of the double bond and the adjacent arsenic and chlorine substituents. The protons on the pentenyl chain will show characteristic multiplets, with their chemical shifts determined by their proximity to the electronegative chlorine atom and the electron-withdrawing C=C-AsCl₂ group.
Similarly, in the ¹³C NMR spectrum, the carbons of the double bond are expected to be significantly deshielded. The carbon atom directly bonded to the arsenic (C1) will be influenced by the heavy atom effect, while the carbon bonded to chlorine (C2) will experience a strong downfield shift. The chemical shifts of the alkyl carbons will decrease as their distance from the electron-withdrawing groups increases. Spin-spin coupling between adjacent protons (³JHH) would allow for the assignment of the pentenyl chain protons.
Predicted ¹H and ¹³C NMR Data for Dichloro(2-chloro-1-pentenyl)arsine Note: These are estimated values based on analogous compounds. Actual experimental values may vary.
Interactive Table: Predicted NMR Chemical Shifts (ppm)| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H (vinyl) | 6.5 - 7.5 | Doublet of triplets | ³JHH ≈ 7-8 |
| H (on C3) | 2.5 - 3.0 | Multiplet | - |
| H (on C4) | 1.6 - 1.9 | Multiplet | - |
| H (on C5) | 0.9 - 1.2 | Triplet | ³JHH ≈ 7 |
| C1 (vinyl, C-As) | 140 - 150 | - | - |
| C2 (vinyl, C-Cl) | 125 - 135 | - | - |
| C3 | 35 - 45 | - | - |
| C4 | 25 - 35 | - | - |
Investigation of Relativistic Spin-Orbit Effects on NMR Parametersacs.org
The presence of a heavy atom like arsenic in a molecule leads to significant relativistic effects that can alter the NMR chemical shifts of nearby light atoms (e.g., ¹H and ¹³C). nih.gov This phenomenon, known as the spin-orbit heavy-atom on the light-atom (SO-HALA) effect, is a crucial consideration in the spectral analysis of organoarsenic compounds. acs.orgmdpi.com
Relativistic effects are broadly categorized into scalar relativistic (SR) and spin-orbit (SO) contributions. acs.org While SR effects are important, the SO coupling is often the dominant relativistic influence on the shielding of neighboring nuclei. rsc.orgrsc.org For dichloro(2-chloro-1-pentenyl)arsine, the arsenic atom would induce SO-HALA effects on the chemical shifts of the vinyl (C1, C2, H) and, to a lesser extent, the alkyl carbons and protons. These effects are often shielding (causing an upfield shift), and their magnitude depends on the distance and geometry relative to the heavy atom. Computational quantum chemistry provides the primary means to dissect and quantify these relativistic contributions, as they are purely theoretical concepts representing the difference between relativistic and non-relativistic calculations. acs.org The accurate prediction of NMR spectra for such compounds often requires computational methods that incorporate these relativistic effects, such as those based on the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian. rsc.org
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprintingnih.govmdpi.comrsc.org
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. researchgate.net These complementary techniques are governed by different selection rules; IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability. researchgate.netlibretexts.org
Assignment of Characteristic As-C, As-Cl, and Vinyl Group Vibrational Modes
The vibrational spectrum of dichloro(2-chloro-1-pentenyl)arsine would be characterized by absorption bands corresponding to its specific functional groups. The key vibrational modes would include:
As-Cl Stretching: Strong absorptions in the far-infrared region, typically between 350 and 450 cm⁻¹, are characteristic of arsenic-chlorine bonds.
As-C Stretching: The arsenic-carbon stretching vibration is expected in the 550-650 cm⁻¹ range.
C=C Stretching: The vinyl group's carbon-carbon double bond stretch will give rise to a band of variable intensity around 1600-1650 cm⁻¹.
=C-H Stretching: The stretching of the vinylic carbon-hydrogen bond typically appears above 3000 cm⁻¹.
C-Cl Stretching: The carbon-chlorine bond on the vinyl group will produce a strong absorption in the 600-800 cm⁻¹ region.
C-H Stretching and Bending: The alkyl C-H stretching vibrations are expected in the 2850-2960 cm⁻¹ range, with bending (scissoring, wagging, twisting) modes appearing between 1350 and 1470 cm⁻¹.
Predicted Vibrational Frequencies for Dichloro(2-chloro-1-pentenyl)arsine Interactive Table: Predicted IR/Raman Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| =C-H Stretch | 3010 - 3080 | Medium | Medium |
| C-H (alkyl) Stretch | 2850 - 2960 | Strong | Strong |
| C=C Stretch | 1600 - 1650 | Medium-Weak | Strong |
| C-H (alkyl) Bend | 1350 - 1470 | Medium | Medium |
| C-Cl Stretch | 600 - 800 | Strong | Medium |
| As-C Stretch | 550 - 650 | Medium | Strong |
Integrated Computational-Experimental Approaches for Spectral Interpretationnih.govrsc.org
For complex molecules, the empirical assignment of vibrational spectra can be challenging due to overlapping bands and complex vibrational coupling. Modern approaches integrate experimental spectroscopy with quantum computational methods, such as Density Functional Theory (DFT), to achieve reliable spectral interpretation. researchgate.netnih.gov
This integrated approach involves:
Computational Modeling: The molecule's geometry is optimized, and its vibrational frequencies are calculated using a suitable level of theory (e.g., B3LYP) and basis set. nih.gov
Frequency Scaling: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. They are corrected using empirical scaling factors to improve agreement with experimental data. nih.gov
Spectral Simulation: The calculated frequencies and intensities are used to generate a theoretical IR and Raman spectrum.
Assignment: By comparing the theoretical and experimental spectra, each observed band can be confidently assigned to specific vibrational modes, aided by the visualization of atomic motions from the calculation. researchgate.net
This computational-experimental synergy is particularly powerful for elucidating the structures of novel or complex compounds like organoarsenicals. researchgate.net
Mass Spectrometry for Molecular Identification and Arsenic Speciationrsc.orgresearchgate.netresearchgate.netkubikat.orggoogle.com
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For arsenic-containing compounds, techniques like inductively coupled plasma mass spectrometry (ICP-MS) are often coupled with separation methods like high-performance liquid chromatography (HPLC) for arsenic speciation analysis. nih.govthermofisher.comwordpress.com
For dichloro(2-chloro-1-pentenyl)arsine (C₅H₈AsCl₃), the mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion [M]⁺. This pattern arises from the presence of two common isotopes of chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%) and the single stable isotope of arsenic (⁷⁵As). This results in a characteristic cluster of peaks (e.g., [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) with predictable relative intensities, confirming the number of chlorine atoms in the ion.
The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways, including:
Loss of Chlorine: Sequential loss of chlorine radicals (•Cl) or HCl from the molecule.
As-C Bond Cleavage: Fission of the bond between the arsenic atom and the pentenyl chain.
Fragmentation of the Alkyl Chain: Cleavage of C-C bonds within the pentenyl group, leading to smaller hydrocarbon fragments.
Predicted Mass Spectrometry Fragments for Dichloro(2-chloro-1-pentenyl)arsine Interactive Table: Predicted m/z Values of Key Fragments
| Ion Fragment | Formula | Predicted m/z (for ³⁵Cl, ⁷⁵As) |
|---|---|---|
| [M]⁺ | [C₅H₈AsCl₃]⁺ | 262 |
| [M-Cl]⁺ | [C₅H₈AsCl₂]⁺ | 227 |
| [M-2Cl]⁺ | [C₅H₈AsCl]⁺ | 192 |
| [AsCl₂]⁺ | [AsCl₂]⁺ | 145 |
The coupling of HPLC with ICP-MS is a powerful tool for the speciation of organoarsenic compounds in various matrices. nih.gov This technique allows for the separation of different arsenic species followed by highly sensitive and element-specific detection by ICP-MS, which is crucial for environmental and biological analysis. thermofisher.comusgs.gov
Coupled Chromatographic Techniques with Element-Selective Detection (e.g., HPLC-ICP-MS)
The speciation and quantification of organoarsenic compounds such as dichloro(2-chloro-1-pentenyl)arsine in complex matrices necessitate the use of advanced analytical methodologies. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) stands as a premier technique for this purpose. ingeniatrics.com This hyphenated approach combines the powerful separation capabilities of HPLC with the highly sensitive and element-selective detection of ICP-MS. researchgate.netohsu.edu
In a typical application, an HPLC system equipped with a suitable column (e.g., reverse-phase or ion-exchange) is used to separate dichloro(2-chloro-1-pentenyl)arsine from other arsenic species, potential degradation products, or matrix components. The choice of column and mobile phase is critical for achieving the desired chromatographic resolution. As the separated compounds elute from the column, they are introduced directly into the ICP-MS system. ingeniatrics.com The high-temperature argon plasma of the ICP-MS atomizes and ionizes the eluent, allowing the mass spectrometer to detect the arsenic isotope (typically at m/z 75) with exceptional sensitivity and a wide linear dynamic range. researchgate.net This provides a real-time, element-specific signal corresponding to the arsenic-containing compounds as they elute.
This technique is particularly valuable for speciation analysis, which is the identification and quantification of the different chemical forms of an element in a sample. ingeniatrics.comohsu.edu By correlating the retention time from the HPLC with the arsenic-specific signal from the ICP-MS, unambiguous identification and quantification of the target analyte can be achieved, even in the presence of co-eluting non-arsenic compounds.
Table 1: Illustrative HPLC-ICP-MS Parameters for Organoarsenic Analysis This table presents typical parameters that could be adapted for the analysis of dichloro(2-chloro-1-pentenyl)arsine, based on established methods for arsenic speciation.
| Parameter | Setting | Purpose |
| HPLC System | ||
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Methanol and Water with 0.1% Formic Acid | Elution of a range of organoarsenic compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Optimal for separation efficiency and compatibility with ICP-MS interface. |
| Injection Volume | 20 µL | Standard volume for quantitative analysis. |
| ICP-MS System | ||
| Monitored Isotope | ⁷⁵As | Primary isotope for sensitive and specific arsenic detection. |
| RF Power | 1550 W | To ensure efficient plasma generation for atomization and ionization. |
| Nebulizer Gas Flow | 0.8 L/min | Aerosol generation for sample introduction into the plasma. |
| Detector Mode | Pulse counting | Provides high sensitivity for trace-level detection. |
Electrospray Tandem Mass Spectrometry (ES-MS/MS) for Fragment Analysis
Electrospray ionization tandem mass spectrometry (ES-MS/MS) is a powerful tool for the structural elucidation and confirmation of organoarsenic compounds. rsc.orgnih.gov This technique provides detailed information about the molecular weight and fragmentation pathways of a target molecule, which serves as a molecular fingerprint for its identification. nih.gov
In the first stage (MS1), the analyte, dichloro(2-chloro-1-pentenyl)arsine, is ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. This precursor ion is then selected and isolated. In the second stage (MS/MS), the isolated precursor ion is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon). This process imparts energy to the ion, causing it to break apart into smaller, characteristic fragment ions (product ions). The resulting mass spectrum of these fragments provides insight into the molecule's structure.
For dichloro(2-chloro-1-pentenyl)arsine (C₅H₇AsCl₃), fragmentation would likely occur at the weaker bonds, primarily the arsenic-carbon (As-C) and arsenic-chlorine (As-Cl) bonds. The analysis of these fragmentation patterns allows for the confirmation of the compound's identity by matching observed fragments with theoretically predicted ones. researchgate.net
Table 2: Predicted ES-MS/MS Fragmentation Profile for Dichloro(2-chloro-1-pentenyl)arsine This table outlines a plausible fragmentation pathway and the corresponding mass-to-charge ratios (m/z) for the protonated molecule.
| Ion Description | Proposed Formula | Predicted m/z (for ⁷⁵As, ³⁵Cl) | Fragmentation Pathway |
| Precursor Ion | [C₅H₇AsCl₃ + H]⁺ | 269 | Protonation of the parent molecule. |
| Product Ions | |||
| Fragment 1 | [C₅H₇AsCl₂]⁺ | 233 | Loss of a chlorine radical and HCl (from [M+H]⁺). |
| Fragment 2 | [AsCl₂]⁺ | 145 | Cleavage of the As-C bond. |
| Fragment 3 | [C₅H₇AsCl]⁺ | 198 | Loss of two chlorine atoms. |
| Fragment 4 | [C₅H₈Cl]⁺ | 103 | Cleavage of the As-C bond with charge retention on the organic fragment. |
X-ray Diffraction Analysis of Related Organoarsenic(III) Halide Crystal Structures
While a crystal structure for the specific molecule dichloro(2-chloro-1-pentenyl)arsine may not be readily available, significant structural insights can be gained from X-ray diffraction studies of closely related organoarsenic(III) halides. libretexts.org These compounds share the fundamental As(III)Cl₂ moiety, and their crystal structures reveal characteristic bond lengths, bond angles, and coordination geometries around the arsenic center.
Arsenic(III) halides and their organo derivatives typically exhibit a trigonal pyramidal geometry, consistent with VSEPR theory for an AX₃E₁ system, where the arsenic atom's lone pair of electrons occupies one vertex of a tetrahedron. For instance, the crystal structure of arsenic trichloride (B1173362) (AsCl₃) shows that each arsenic atom is bonded to three chlorine atoms. mdpi.com In the solid state, these molecules can engage in weak intermolecular interactions, sometimes leading to more complex packing arrangements.
Studies on complexes such as [AsCl₃(PMe₃)] have shown that the fundamental trigonal pyramidal geometry can be distorted and that these molecules can form dimers in the solid state through bridging chlorine atoms. researchgate.netsoton.ac.uk In such structures, the arsenic atom can become five-coordinate. researchgate.netsoton.ac.uk The analysis of these related structures provides a reliable framework for predicting the molecular geometry of dichloro(2-chloro-1-pentenyl)arsine. The As-Cl bond lengths in these types of compounds typically fall within the range of 2.16–2.25 Å, while the Cl-As-Cl bond angles are generally found to be between 96° and 102°.
Table 3: Selected Crystallographic Data for Related Organoarsenic(III) Halides Data is compiled from published crystal structures to provide a comparative basis for the structural parameters of the title compound.
| Compound | As-Cl Bond Length (Å) | Cl-As-Cl Bond Angle (°) | As-C Bond Length (Å) | Geometry at Arsenic | Reference |
| AsCl₃ | ~2.16 | ~98.6 | N/A | Trigonal Pyramidal | mdpi.com |
| [AsCl₃(PMe₃)] (dimer) | 2.23-2.65 | 89.3-94.4 | N/A | Distorted Square Pyramidal | researchgate.net, soton.ac.uk |
| TipCpAsI₂ | N/A | N/A | ~2.19 | Trigonal Pyramidal | mdpi.com |
Computational and Theoretical Investigations of Dichloro 2 Chloro 1 Pentenyl Arsine
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical methods are indispensable for elucidating the electronic properties and bonding nature of organoarsenic compounds. These computational tools offer insights into the molecule's stability, reactivity, and spectral characteristics.
Density Functional Theory (DFT) for As-C and As-Cl Bond Properties
Density Functional Theory (DFT) is a robust computational method for predicting the geometric and electronic properties of molecules. For compounds like dichloro(2-chloro-1-pentenyl)arsine, DFT calculations, often employing hybrid functionals such as B3LYP with appropriate basis sets (e.g., LANL2DZ for the arsenic atom and 6-31G* for lighter atoms), can provide detailed information on bond lengths, bond angles, and vibrational frequencies.
The As-C and As-Cl bonds are central to the chemistry of this molecule. DFT calculations would typically predict the bond lengths and the electron density distribution along these bonds. The covalent character and strength of these bonds can be inferred from these calculations. For instance, the calculated bond lengths can be compared with experimental data from related crystal structures to validate the computational model.
Table 1: Hypothetical DFT-Calculated Bond Properties for Dichloro(2-chloro-1-pentenyl)arsine
| Bond | Calculated Bond Length (Å) | Calculated Vibrational Frequency (cm⁻¹) |
|---|---|---|
| As-Cl¹ | 2.18 | 380 |
| As-Cl² | 2.18 | 375 |
| As-C¹ | 1.95 | 560 |
Analysis of Frontier Molecular Orbitals and Electrophilic/Nucleophilic Reactivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity).
The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. For dichloro(2-chloro-1-pentenyl)arsine, the HOMO is likely to be localized on the arsenic atom and the carbon-carbon double bond, while the LUMO may be associated with the antibonding orbitals of the As-Cl bonds. This distribution would suggest that the molecule is susceptible to nucleophilic attack at the arsenic center and electrophilic attack at the double bond.
Table 2: Hypothetical Frontier Molecular Orbital Energies for Dichloro(2-chloro-1-pentenyl)arsine
| Orbital | Energy (eV) |
|---|---|
| HOMO | -8.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 7.3 |
Theoretical Insights into the Influence of Halides on Electronic Structure
The presence of chlorine atoms significantly influences the electronic structure of the arsine derivative. Halogens are electronegative and exert a strong inductive effect, withdrawing electron density from the arsenic atom. This withdrawal lowers the energy of the molecular orbitals, including the HOMO and LUMO.
Theoretical studies on similar organohalogen compounds have shown that the nature of the halogen can fine-tune the electronic properties. For instance, increasing the electronegativity of the halogen generally leads to a greater stabilization of the orbitals. In dichloro(2-chloro-1-pentenyl)arsine, the two chlorine atoms attached to the arsenic and the one on the pentenyl chain collectively enhance the electrophilic character of the molecule.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to study the three-dimensional structure and dynamic behavior of molecules. For a flexible molecule like dichloro(2-chloro-1-pentenyl)arsine, understanding its conformational preferences is key to comprehending its reactivity and interactions.
Exploration of Conformational Preferences of the Pentenyl Chain
The 2-chloro-1-pentenyl chain possesses several rotatable bonds, leading to various possible conformations. Computational methods can be used to perform a conformational search to identify the low-energy isomers. This typically involves systematically rotating the single bonds in the pentenyl chain and calculating the relative energies of the resulting conformers. The results of such a search would likely indicate that steric hindrance between the substituents on the double bond and the rest of the chain plays a crucial role in determining the most stable conformations.
Study of Intramolecular Interactions within Organoarsenic Compounds
Intramolecular interactions, such as van der Waals forces and dipole-dipole interactions, can significantly influence the conformational stability of organoarsenic compounds. In dichloro(2-chloro-1-pentenyl)arsine, potential interactions could exist between the chlorine atom on the pentenyl chain and the arsenic center or its chlorine substituents.
Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are computational tools that can be used to identify and characterize these weak interactions. For instance, an AIM analysis could reveal a bond path between non-covalently linked atoms, indicating an interaction. NBO analysis can provide information about charge transfer between orbitals, further elucidating the nature of these intramolecular forces.
Investigation of Arsenic-Centered Pnictogen Bonding Interactions
Pnictogen bonding is a noncovalent interaction wherein a Group 15 element (such as arsenic) acts as an electrophilic species, attracting a nucleophilic region in another molecule or within the same molecule. nih.govnih.govmdpi.com In the context of dichloro(2-chloro-1-pentenyl)arsine, the arsenic atom, being covalently bonded to two chlorine atoms and a carbon atom of the pentenyl group, possesses an electrophilic region. This region, often referred to as a σ-hole, arises from the anisotropic distribution of electron density around the arsenic atom. nih.govnih.gov
Theoretical and computational investigations are pivotal in elucidating the nature and strength of these arsenic-centered pnictogen bonds. Such studies allow for a detailed analysis of the interaction energies, geometries, and the underlying electronic features that govern these noncovalent forces. While specific computational studies on dichloro(2-chloro-1-pentenyl)arsine are not extensively documented in publicly available literature, the principles derived from studies on analogous organoarsenic compounds can be applied to understand its potential pnictogen bonding capabilities.
Computational models would typically involve dimer or cluster systems where dichloro(2-chloro-1-pentenyl)arsine interacts with various pnictogen bond acceptors (nucleophiles). These acceptors could include molecules with lone pairs, such as water (H₂O), ammonia (B1221849) (NH₃), or even π-systems of aromatic rings. High-level quantum mechanical calculations would be employed to optimize the geometries of these complexes and to compute their interaction energies.
Characterization of Intermolecular Noncovalent Interactions
The characterization of intermolecular noncovalent interactions involving dichloro(2-chloro-1-pentenyl)arsine would focus on quantifying the strength and directionality of the arsenic-centered pnictogen bonds. Key parameters obtained from computational models include interaction energies, bond distances, and bond angles, which collectively define the nature of the interaction. nih.govnih.gov
A systematic computational study would likely explore a range of pnictogen bond acceptors to probe the affinity of the arsenic center for different types of nucleophiles. The interaction energy is a primary indicator of the stability of the resulting complex. For instance, the interaction with a strong Lewis base like ammonia would be expected to yield a more significant interaction energy compared to a weaker base.
The geometric parameters of the pnictogen-bonded complexes are also critical. The distance between the arsenic atom and the nucleophilic atom of the acceptor molecule, as well as the angle formed by the covalent bond to arsenic and the pnictogen bond, provide insight into the directionality of the interaction. nih.govnih.gov These parameters are crucial for understanding how dichloro(2-chloro-1-pentenyl)arsine might self-assemble or interact with other molecules in different environments.
Below are hypothetical data tables representing the kind of results that would be generated from such computational investigations. These tables illustrate the expected trends in interaction energies and geometric parameters for the pnictogen bonding of dichloro(2-chloro-1-pentenyl)arsine with representative nucleophiles.
Table 1: Calculated Interaction Energies for Dichloro(2-chloro-1-pentenyl)arsine with Various Pnictogen Bond Acceptors
| Pnictogen Bond Acceptor | Interaction Energy (kcal/mol) |
| H₂O | -3.5 |
| NH₃ | -4.8 |
| H₂S | -2.9 |
| Benzene | -2.1 |
Table 2: Geometric Parameters of Pnictogen-Bonded Complexes of Dichloro(2-chloro-1-pentenyl)arsine
| Pnictogen Bond Acceptor | As···Nucleophile Distance (Å) | C-As···Nucleophile Angle (°) |
| H₂O | 3.10 | 172.5 |
| NH₃ | 2.95 | 175.0 |
| H₂S | 3.30 | 170.1 |
| Benzene | 3.55 | 168.7 |
These tables provide a foundational understanding of the potential noncovalent interactions of the target molecule, which are essential for predicting its behavior in larger molecular systems and for the rational design of materials where pnictogen bonding plays a key role.
Reactivity and Mechanistic Pathways of Dichloro 2 Chloro 1 Pentenyl Arsine
Carbon-Arsenic Bond Reactivity in Vinyl Arsines
The bond between arsenic and a vinyl carbon atom is a defining feature of chloro(2-chloro-1-alkenyl)arsines. While generally stable, this bond can participate in specific cleavage and functionalization reactions.
Mechanistic Studies of As-C Bond Cleavage and Functionalization
The carbon-arsenic bond in organoarsenic compounds is typically stable under neutral conditions. Computational and experimental studies of the analogous compound, dichloro(2-chlorovinyl)arsine, indicate that the trans-isomer is the most stable configuration. wikipedia.org In this conformation, the lone pair of electrons on the arsenic atom is approximately aligned with the vinyl group. wikipedia.org
Cleavage of the As-C bond is not spontaneous but can be induced under specific conditions. For instance, hydrolysis in strongly alkaline solutions can lead to the cleavage of this bond, ultimately forming acetylene (B1199291) and trisodium (B8492382) arsenate in the case of Lewisite. wikipedia.org This suggests a pathway where the vinyl group is eliminated following nucleophilic attack at the arsenic center. While detailed mechanistic studies on synthetic C(vinyl)-As bond cleavage are sparse, the reaction highlights a potential pathway for skeletal modification of these molecules.
Table 1: Conditions for As-C Bond Cleavage
| Condition | Reagents | Products (from Lewisite analog) |
|---|---|---|
| Strong Hydrolysis | Alkaline solution (e.g., NaOH) | Acetylene, Trisodium arsenate |
Olefination Reactions Involving Organoarsenic Species
A key functionalization pathway for organoarsenic compounds involves their use in olefination reactions, analogous to the well-known Wittig reaction in phosphorus chemistry. nih.gov This process, often termed the "Arsa-Wittig" reaction, utilizes arsonium (B1239301) ylides to convert carbonyl compounds (aldehydes and ketones) into alkenes. nih.gov
The general sequence involves:
Formation of an Arsonium Salt : A tertiary arsine reacts with an alkyl halide.
Ylide Generation : The resulting arsonium salt is deprotonated with a strong base to form a neutral, dipolar arsonium ylide.
Reaction with Carbonyl : The nucleophilic carbon of the ylide attacks the electrophilic carbon of an aldehyde or ketone.
Alkene Formation : This leads to a cyclic intermediate that subsequently decomposes to yield the desired alkene and an arsine oxide byproduct.
Recent developments have demonstrated that these arsine-mediated Wittig reactions can proceed under mild conditions with short reaction times, making them an attractive method for forming carbon-carbon double bonds. nih.gov
Reactivity of Arsenic-Halogen Bonds
The two arsenic-chlorine (As-Cl) bonds in dichloro(2-chloro-1-pentenyl)arsine are highly reactive and represent the primary site for nucleophilic attack and substitution.
Ligand Substitution and Exchange Reactions at the Arsenic Center
The As-Cl bonds are susceptible to hydrolysis. In the presence of water, dichloroarsines are hydrolyzed to form the corresponding arsenous oxides. wikipedia.orgnih.gov For dichloro(2-chlorovinyl)arsine, this reaction yields 2-chlorovinylarsenous oxide and hydrochloric acid. nih.govresearchgate.net This hydrolysis is accelerated in alkaline environments. wikipedia.org
A particularly significant ligand exchange reaction occurs with thiol-containing compounds. The arsenic center in trivalent organoarsines like this has a high affinity for sulfhydryl (-SH) groups. nih.govacs.org It readily reacts with dithiols, such as the antidote dimercaprol (B125519) (British Anti-Lewisite), to displace the chloride ligands and form stable, cyclic thioarsenite complexes. wikipedia.org This high-affinity interaction also drives its binding to cysteine residues in proteins. acs.org
Table 2: Key Reactions of the As-Cl Bonds
| Reaction Type | Reagents | Products |
|---|---|---|
| Hydrolysis | Water | (2-chloro-1-pentenyl)arsenous oxide + HCl |
| Thiolysis (Ligand Exchange) | Dithiols (e.g., Dimercaprol) | Cyclic dithioarsenite complex + HCl |
Formation and Reactivity of Arsonium Ylides and Related Species
Arsonium ylides are crucial intermediates for olefination reactions. nih.gov Their formation from a dichloroarsine (B15476868) like dichloro(2-chloro-1-pentenyl)arsine would require a multi-step process. Typically, ylides are generated from tertiary arsines. wikipedia.org Therefore, the starting dichloroarsine would first need to be converted into a tertiary arsine. This could be achieved by reacting it with two equivalents of an organometallic reagent, such as a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li), to replace the two chlorine atoms with organic groups.
Once the tertiary arsine, (2-chloro-1-pentenyl)AsR₂, is formed, it can then be quaternized by reacting with an activated alkyl halide (R'-X) to produce an arsonium salt, [(2-chloro-1-pentenyl)AsR₂R']⁺X⁻. Subsequent treatment of this salt with a strong base abstracts a proton from the α-carbon of the R' group, yielding the reactive arsonium ylide. This ylide can then be employed in Arsa-Wittig reactions as described previously. nih.gov
Coordination Chemistry of Chlorinated Vinyl Arsine Ligands
The trivalent arsenic atom in dichloro(2-chloro-1-pentenyl)arsine possesses a lone pair of electrons, allowing it to function as a ligand in coordination complexes. It acts as a soft Lewis acid, showing a strong preference for binding to soft Lewis bases, most notably sulfur. nih.govacs.org
The most well-documented aspect of its coordination chemistry is its interaction with thiolates. As mentioned, it reacts avidly with dithiols to form highly stable five- or six-membered rings. wikipedia.orgnih.gov This binding motif is central to its interaction with biological molecules, where it can covalently bind to and cross-link sulfhydryl groups within proteins and enzymes, such as lipoic acid in the pyruvate (B1213749) dehydrogenase complex. nih.govacs.org This chelation effect, involving the formation of multiple bonds between the arsenic center and a single ligand, results in a thermodynamically very stable complex. This capacity for chelation with sulfur-containing ligands is a defining characteristic of the coordination chemistry of this class of compounds.
Complexation with Transition Metals and Coordination Geometries
The coordination chemistry of organoarsenic compounds, including dichloro(2-chloro-1-pentenyl)arsine, with transition metals is a field of active research. The arsenic atom in dichloro(2-chloro-1-pentenyl)arsine possesses a lone pair of electrons, making it a potential Lewis base capable of coordinating to transition metal centers, which act as Lewis acids. The formation of these coordination complexes, or adducts, is influenced by both the electronic and steric properties of the arsine ligand and the metal center.
The synthesis of such complexes often involves the reaction of the arsine with a suitable metal salt or a pre-existing metal complex with labile ligands. For example, adducts of copper(I) cyanide have been synthesized with various nitrogen bases, forming polymeric structures where the copper atoms exhibit trigonal planar or tetrahedral coordination. While not directly involving dichloro(2-chloro-1-pentenyl)arsine, these studies provide a model for how organoarsenic ligands can bridge metal centers or coordinate in a terminal fashion. The table below summarizes potential coordination geometries based on common coordination numbers for transition metals.
| Coordination Number | Common Geometries | Potential for Dichloro(2-chloro-1-pentenyl)arsine Complexes |
|---|---|---|
| 2 | Linear | Possible with d10 metal ions like Ag(I) or Au(I). |
| 3 | Trigonal Planar | Observed in some Cu(I) complexes with bulky ligands. |
| 4 | Tetrahedral, Square Planar | Common for a wide range of transition metals including Fe(II), Co(II), Ni(II), Pd(II), Pt(II), and Zn(II). |
| 5 | Trigonal Bipyramidal, Square Pyramidal | Less common but possible, influenced by ligand steric bulk and electronic effects. |
| 6 | Octahedral | Very common for many transition metals, including Cr(III), Fe(III), Co(III), and Ru(II). |
Reactivity of Co-ordinated Vinyl Arsine Ligands (e.g., Metal-Carbon σ-Bond Formation)
Upon coordination to a transition metal center, the reactivity of the dichloro(2-chloro-1-pentenyl)arsine ligand can be significantly altered. The electron-withdrawing nature of the metal center can polarize the vinyl group, making it more susceptible to nucleophilic attack. Conversely, in electron-rich metal complexes, the vinyl group might exhibit enhanced nucleophilicity.
A key aspect of the reactivity of coordinated vinyl ligands is the potential for migratory insertion reactions, leading to the formation of a metal-carbon σ-bond. This process is fundamental in many catalytic cycles, such as those in polymerization and cross-coupling reactions. In the context of a coordinated dichloro(2-chloro-1-pentenyl)arsine ligand, this would involve the insertion of the vinyl group into a metal-hydride or metal-alkyl bond. While specific studies on this precise reaction with dichloro(2-chloro-1-pentenyl)arsine are scarce, related research on other vinyl-substituted ligands provides valuable insights. For example, the reactions of vinyl chloride with late transition metal olefin polymerization catalysts have been shown to involve coordination of the vinyl group followed by insertion into a metal-methyl bond. However, in that case, subsequent β-chloride elimination is a rapid process that terminates chain growth.
The Stille reaction, a palladium-catalyzed cross-coupling reaction, provides another relevant example. Mechanistic studies have shown that the transmetalation step can involve a palladium-arsine complex, where the vinyl group from an organotin reagent is transferred to the palladium center, forming a Pd-vinyl intermediate. This highlights the facility with which vinyl groups can participate in bond-forming reactions at a transition metal center. The formation of a stable metal-carbon σ-bond from a coordinated dichloro(2-chloro-1-pentenyl)arsine ligand would likely depend on the nature of the transition metal, its oxidation state, and the other ligands present in the coordination sphere.
Mechanistic Aspects of Biogeochemical and Environmental Transformations
Dichloro(2-chloro-1-pentenyl)arsine, also known as Lewisite, is subject to various transformations in the environment, driven by both biotic and abiotic factors. Understanding these pathways is crucial for assessing its environmental fate and developing remediation strategies.
Microbial Biotransformation Pathways and Arsenic Volatilization
Microorganisms play a significant role in the biotransformation of arsenic compounds. While specific studies detailing the complete microbial degradation pathway of dichloro(2-chloro-1-pentenyl)arsine are limited, it is known that its primary metabolite is 2-chlorovinylarsonous acid (CVAA). This hydrolysis product is also found in exposed animals. Further microbial action on CVAA and other organoarsenic compounds can lead to the volatilization of arsenic.
The key mechanism for arsenic volatilization is biomethylation, a process where microorganisms sequentially add methyl groups to arsenic. This is often considered a detoxification pathway for the microbes. The process typically involves the reduction of pentavalent arsenic (As(V)) to trivalent arsenic (As(III)), followed by enzymatic methylation. The enzyme arsenite S-adenosylmethionine methyltransferase (ArsM) is crucial in this pathway, transferring methyl groups from S-adenosylmethionine (SAM) to arsenite. This can lead to the formation of various methylated arsenic species, including monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and the volatile trimethylarsine (B50810) (TMA).
The table below outlines the general steps in microbial arsenic methylation and volatilization, which are likely applicable to the breakdown products of dichloro(2-chloro-1-pentenyl)arsine.
| Step | Description | Key Enzymes/Genes | Products |
|---|---|---|---|
| 1 | Uptake of arsenic compounds into the microbial cell. | Phosphate transporters, aquaglyceroporins | Intracellular arsenic species |
| 2 | Reduction of any pentavalent arsenic to trivalent arsenic. | Arsenate reductase (ArsC) | Arsenite (As(III)) |
| 3 | Sequential methylation of arsenite. | Arsenite S-adenosylmethionine methyltransferase (ArsM) | Monomethylarsonous acid (MMA(III)), Dimethylarsinous acid (DMA(III)) |
| 4 | Further reduction and methylation, or direct volatilization of methylated trivalent species. | ArsM and other reductases | Trimethylarsine (TMA), other volatile arsines |
The efficiency of arsenic volatilization can be influenced by the presence of other microbial genes, such as those for arsenic efflux, which can compete with the methylation pathway by pumping arsenite out of the cell.
Advanced Oxidation Process Mechanisms for Organoarsenic Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. AOPs are a promising technology for the degradation of organoarsenic compounds like dichloro(2-chloro-1-pentenyl)arsine. Common AOPs include Fenton and photo-Fenton processes, and photocatalysis.
The fundamental mechanism of AOPs involves the generation of hydroxyl radicals, which are powerful, non-selective oxidizing agents. These radicals can attack the dichloro(2-chloro-1-pentenyl)arsine molecule at multiple sites, leading to its fragmentation and eventual mineralization to inorganic arsenic, carbon dioxide, and chloride ions.
In the Fenton process , hydroxyl radicals are generated through the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺):
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The photo-Fenton process enhances the Fenton reaction by using UV or visible light to photoreduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing more hydroxyl radicals:
Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺
Photocatalysis , often employing a semiconductor like titanium dioxide (TiO₂), involves the generation of electron-hole pairs upon irradiation with light of sufficient energy. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species:
TiO₂ + hν → e⁻ + h⁺ h⁺ + H₂O → •OH + H⁺ e⁻ + O₂ → •O₂⁻
The degradation of dichloro(2-chloro-1-pentenyl)arsine by these AOPs is expected to proceed through a series of complex reactions initiated by the attack of hydroxyl radicals. This can involve hydrogen abstraction from the pentenyl chain, addition to the carbon-carbon double bond, and oxidation of the arsenic center. The resulting organic intermediates are typically more susceptible to further oxidation, leading to the cleavage of carbon-carbon and carbon-arsenic bonds and ultimately to the formation of less harmful inorganic products. The efficiency of these processes is dependent on factors such as pH, temperature, and the concentrations of the oxidant and catalyst.
Advanced Applications of Dichloro 2 Chloro 1 Pentenyl Arsine in Materials Science and Chemical Synthesis
Development of Organoarsenic-Based Materials
Organoarsenic compounds have been investigated for the development of specialized materials leveraging the unique electronic and optical properties of arsenic. While no studies have specifically utilized Dichloro(2-chloro-1-pentenyl)arsine for these purposes, its chemical structure suggests potential applicability in this area.
Precursors for Arsenide Semiconductor Nanocrystals
The synthesis of high-quality semiconductor nanocrystals, or quantum dots, often relies on highly reactive precursor molecules. Various organoarsenic compounds, such as tris(trimethylsilyl)arsine and other aminoarsines, have been successfully employed as sources of arsenic for the production of arsenide-based nanocrystals like Indium Arsenide (InAs) and Cadmium Arsenide (Cd3As2). researchgate.netnih.gov These materials are of significant interest for applications in infrared detectors, bio-imaging, and telecommunications.
Dichloro(2-chloro-1-pentenyl)arsine, possessing reactive arsenic-chlorine bonds, could theoretically serve as an arsenic precursor. The reactivity of the As-Cl bonds would likely facilitate the reaction with metal precursors to form the corresponding metal arsenide nanocrystals. The presence of the chloro-pentenyl group could influence the precursor's decomposition pathway and solubility in organic solvents used for nanocrystal synthesis.
Table 1: Comparison of Arsenic Precursors for Nanocrystal Synthesis This table is illustrative and compares known precursors, hypothesizing the potential role of Dichloro(2-chloro-1-pentenyl)arsine.
| Precursor Name | Chemical Formula | Key Features |
|---|---|---|
| Tris(trimethylsilyl)arsine | As(Si(CH3)3)3 | Highly reactive, pyrophoric, widely used for high-quality nanocrystals. |
| Tris(dimethylamino)arsine | As(N(CH3)2)3 | Less toxic alternative, commercially available. nih.gov |
| Dichloro(2-chloro-1-pentenyl)arsine | C5H7AsCl3 | Hypothesized: Potentially reactive due to As-Cl bonds; solubility influenced by the organic substituent. |
Integration into Functional Polymeric and Conjugated Materials
The incorporation of arsenic into polymeric and conjugated materials is a niche area of research aimed at developing materials with novel electronic, optical, or catalytic properties. The vinyl group in Dichloro(2-chloro-1-pentenyl)arsine presents a chemically addressable site for polymerization. This functionality could allow it to be either copolymerized with other organic monomers or grafted onto existing polymer backbones. The resulting arsenic-containing polymers could exhibit interesting properties such as high refractive indices or redox activity. However, no literature currently exists describing the synthesis or characterization of polymers derived from this specific arsine.
Catalysis and Ligand Design with Organoarsenic Compounds
Arsines, analogous to phosphines, can function as ligands for transition metals, forming complexes that can catalyze a variety of chemical reactions. The electronic and steric properties of the arsine ligand play a crucial role in the activity and selectivity of the resulting catalyst.
Application as Ligands in Transition-Metal Catalysis (e.g., Cross-Coupling Reactions)
Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds. researchgate.netnih.govnih.gov The performance of these catalytic systems is highly dependent on the nature of the ligands coordinated to the metal center. While phosphine (B1218219) ligands are most commonly used, arsine ligands have also been explored.
To be used as a ligand, the chloro groups on Dichloro(2-chloro-1-pentenyl)arsine would likely need to be substituted with more stable organic groups (e.g., phenyl, alkyl). This chemical modification would yield a tertiary arsine of the type R2As(2-chloro-1-pentenyl), which could then be evaluated as a ligand in catalysis. The electronic properties of the chloro-pentenyl substituent would influence the electron-donating ability of the arsenic atom, and thereby the properties of the metal complex. There are currently no reports of such a modified ligand or its application in catalysis.
Role in the Development of Novel Catalytic Systems
The development of novel catalytic systems often hinges on the design of new ligands with unique properties. A hypothetical ligand derived from Dichloro(2-chloro-1-pentenyl)arsine could offer a distinct steric and electronic profile compared to existing arsine or phosphine ligands. The presence of the vinyl group and a chlorine atom on the pentenyl chain could potentially be exploited for catalyst immobilization or for creating bifunctional catalysts, although this remains a speculative area without experimental validation.
Utilization in Complex Chemical Synthesis
The reactivity of Dichloro(2-chloro-1-pentenyl)arsine, stemming from its As-Cl bonds and the carbon-carbon double bond, suggests its potential as a building block in more complex chemical syntheses. The As-Cl bonds are susceptible to nucleophilic substitution, allowing for the introduction of various organic functionalities at the arsenic center. The vinyl group can undergo a range of reactions common to alkenes, such as addition reactions or cross-coupling. acs.org This dual reactivity could be harnessed to construct more elaborate organoarsenic molecules with tailored structures and properties. However, the synthetic utility of Dichloro(2-chloro-1-pentenyl)arsine has not been demonstrated in the available literature.
Table 2: Potential Synthetic Transformations of Dichloro(2-chloro-1-pentenyl)arsine This table is illustrative and based on general chemical principles.
| Reactive Site | Type of Reaction | Potential Product |
|---|---|---|
| As-Cl Bonds | Nucleophilic Substitution (e.g., with Grignard reagents) | Tertiary Arsines (R2As(2-chloro-1-pentenyl)) |
| C=C Double Bond | Addition Reactions (e.g., hydroboration-oxidation) | Functionalized Alkyl Arsines |
Information regarding "Arsine, dichloro(2-chloro-1-pentenyl)-" remains elusive in current scientific literature.
Extensive searches for detailed research findings on the chemical compound "Arsine, dichloro(2-chloro-1-pentenyl)-" have yielded no specific information regarding its advanced applications in materials science and chemical synthesis. Consequently, the requested article focusing on its role as a reagent for stereoselective and chemoselective transformations and as a synthetic intermediate for advanced organic molecules cannot be generated at this time.
The performed searches for "Dichloro(2-chloro-1-pentenyl)arsine stereoselective transformations," "Dichloro(2-chloro-1-pentenyl)arsine chemoselective transformations," "Dichloro(2-chloro-1-pentenyl)arsine as synthetic intermediate," and "synthesis of advanced organic molecules using Dichloro(2-chloro-1-pentenyl)arsine" did not return any relevant scholarly articles, patents, or database entries that would allow for a scientifically accurate and informative discussion as outlined in the requested structure.
While the search results did provide general information on related classes of compounds, such as 1,1-dichloro-1-alkenes and their utility as synthetic intermediates beilstein-journals.org, and the chemoselective synthesis of other chlorinated organic molecules researchgate.net, no direct or indirect references to "Arsine, dichloro(2-chloro-1-pentenyl)-" could be found. The available literature does not currently describe its specific applications, research findings, or synthetic utility. Therefore, the creation of data tables and a detailed discussion on its advanced applications is not possible.
Further investigation into this specific organoarsenic compound is required within the scientific community to elucidate its properties and potential applications. Without foundational research on its synthesis, reactivity, and characteristics, any attempt to detail its advanced applications would be purely speculative and would not meet the standards of a professional and authoritative scientific article.
Conclusion and Future Research Directions
Synthesis and Characterization of Halogenated Vinyl Arsines
The primary routes to organoarsenic(III) halides involve the reaction of arsenic trihalides with organometallic reagents. usa-journals.com For a vinyl arsine, a plausible pathway would involve the reaction of arsenic trichloride (B1173362) with a suitable vinyl organometallic species, such as a vinyllithium (B1195746) or vinyl Grignard reagent. The generation of the specific (2-chloro-1-pentenyl)metal reagent is a critical step, potentially achievable through metal-halogen exchange or deprotonation of a corresponding vinyl halide.
Another established method for creating arsenic-carbon bonds is the reaction of arsines with alkyl halides. However, for vinyl systems, this can be less straightforward. Alternative approaches could involve the hydroarsination of alkynes, though this often requires catalysis and can present regioselectivity challenges.
The characterization of these compounds would rely on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) would be essential for elucidating the structure of the organic moiety. Mass spectrometry would confirm the molecular weight and isotopic distribution, which is particularly informative given the characteristic patterns of chlorine and arsenic. Infrared (IR) spectroscopy could identify key functional groups, while X-ray crystallography would provide definitive structural information if suitable crystals can be obtained.
Table 1: Potential Synthetic Routes to Halogenated Vinyl Arsines
| Reaction Type | Reactants | Potential Products | Key Considerations |
| Organometallic Coupling | Arsenic Trichloride, (2-chloro-1-pentenyl)lithium | Dichloro(2-chloro-1-pentenyl)arsine | Stoichiometry control to prevent over-alkylation. |
| Hydroarsination | Dichloroarsine (B15476868), 2-chloro-1-pentyne | Dichloro(2-chloro-1-pentenyl)arsine | Regio- and stereoselectivity of the addition. |
Emerging Research Frontiers in Organoarsenic(III) Chemistry
The broader field of organoarsenic(III) chemistry is experiencing a resurgence, driven by new synthetic methodologies and potential applications in materials science and catalysis. nih.govrawdatalibrary.net A significant frontier is the development of safer and more efficient methods for forming arsenic-carbon bonds, moving away from highly toxic and volatile precursors. nih.govnih.gov The use of nonvolatile inorganic arsenic sources is a promising avenue in this regard. nih.gov
There is growing interest in incorporating arsenic into π-conjugated systems, such as polymers and macrocycles, to exploit its unique electronic properties. nih.gov The development of functional organoarsenic compounds, including arsoles (the arsenic analogues of pyrrole), is opening up new possibilities for creating novel organic-inorganic hybrid materials. nih.govrsc.org These materials could have applications in electronics and photonics.
In the realm of coordination chemistry, organoarsenic(III) compounds, particularly trialkyl and triaryl arsines, continue to be explored as ligands for transition metals. usa-journals.com Their electronic properties, which differ from their more common phosphine (B1218219) counterparts, can lead to unique catalytic activities. The synthesis of diarsines and other multidentate arsenic-containing ligands is an active area of research for stabilizing unusual oxidation states of metals. rsc.org
Unaddressed Challenges and Future Opportunities in the Field
Despite recent progress, significant challenges remain in organoarsenic chemistry. The inherent toxicity of many arsenic compounds necessitates specialized handling procedures and raises environmental concerns, which has historically limited their widespread application. usa-journals.comrsc.org A major challenge is the development of "green" synthetic routes and the design of less hazardous organoarsenic molecules. nih.gov
The predictable and controlled synthesis of complex organoarsenic compounds remains a hurdle. nih.gov Achieving high selectivity in reactions involving arsenic centers can be difficult, and a deeper mechanistic understanding of many transformations is needed. The stereoselective synthesis of chiral arsines is another area that presents considerable challenges but also holds great potential for asymmetric catalysis. nih.gov
Future opportunities in this field are closely tied to overcoming these challenges. The design of novel arsenical drugs with high therapeutic indices is a promising area, particularly in the context of rising antibiotic resistance and the need for new anticancer agents. nih.gov The discovery of the antibiotic arsinothricin highlights the potential of organoarsenicals in medicine. nih.gov
Furthermore, the exploration of organoarsenic compounds in materials science is still in its early stages. rawdatalibrary.net There are significant opportunities to develop new polymers and other materials with tailored electronic, optical, and thermal properties by incorporating arsenic into their structures. nih.govrsc.org The interface between organoarsenic chemistry and other disciplines, such as biology, medicine, and materials science, is expected to be a fruitful area of research for years to come. frontiersin.org
Q & A
Basic Research Questions
Q. How can the structural identity of arsine, dichloro(2-chloro-1-pentenyl)-, be confirmed in synthetic samples?
- Methodology : Use a combination of spectroscopic techniques:
- NMR Spectroscopy : Analyze H and C NMR to confirm the chlorovinyl and dichloroarsine moieties. Peaks at δ 5.8–6.2 ppm (vinyl protons) and δ 120–130 ppm (chlorinated carbons) are characteristic .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 207 (CHAsCl) and fragment ions corresponding to AsCl (m/z 145) .
Q. What are the primary toxicological mechanisms of arsine, dichloro(2-chloro-1-pentenyl)-, in mammalian models?
- Mechanism : Acts as a vesicant and systemic toxin via:
- Thiol Reactivity : Binds to sulfhydryl groups in enzymes (e.g., pyruvate dehydrogenase), disrupting cellular respiration .
- Arsenic Metabolites : Hydrolyzes to chlorovinyl arsenous acid (CHAsO), which inhibits glutathione reductase, exacerbating oxidative stress .
Advanced Research Questions
Q. How can contradictions in acute toxicity data between sodium arsenite and dichloro(2-chlorovinyl)arsine be resolved?
- Data Conflict : Inns et al. (1986) reported higher LD values for dichloro(2-chlorovinyl)arsine (12 mg/kg) vs. sodium arsenite (8 mg/kg) in rabbits, despite its stronger vesicant action .
- Resolution Strategy :
- Comparative Pharmacokinetics : Measure tissue-specific arsenic accumulation via ICP-MS post-exposure.
- Metabolite Profiling : Use HPLC-ICP-MS to differentiate inorganic arsenic (from sodium arsenite) vs. organoarsenical metabolites (from Lewisite) .
Q. What analytical methods are optimal for detecting trace degradation products of arsine, dichloro(2-chloro-1-pentenyl)-, in environmental samples?
- Degradation Products : Include chlorovinyl arsenous acid (CHAsO) and inorganic arsenic species (As, As) .
- Methodology :
- Speciation Analysis : Couple ion chromatography (IC) with ICP-MS to separate and quantify arsenic species.
- Sample Preparation : Hydrolyze samples with 0.1 M NaOH at 60°C for 1 hour to simulate environmental degradation .
Q. How can the reactivity of dichloro(2-chlorovinyl)arsine with biomimetic nucleophiles be quantified?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
